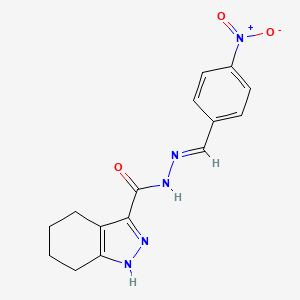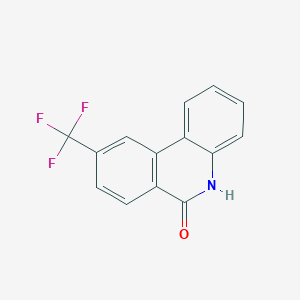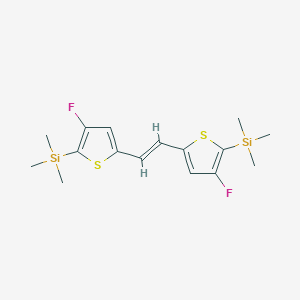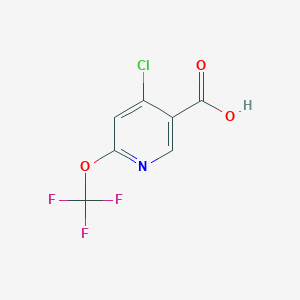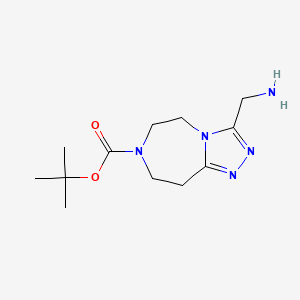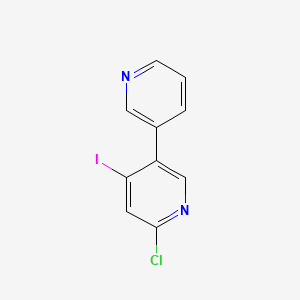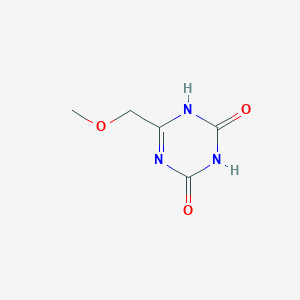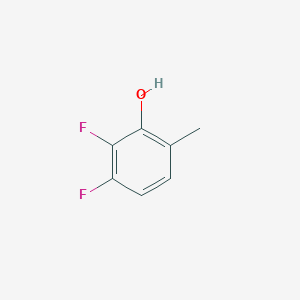
2,3-Difluoro-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-6-methylphenol is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring Its molecular formula is C7H6F2O, and it has a molecular weight of 14412 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylphenol typically involves the fluorination of 6-methylphenol (also known as o-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroquinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized phenols.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-6-methylphenol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving phenolic compounds.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2,3-Difluoro-6-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended role.
Vergleich Mit ähnlichen Verbindungen
2,4-Difluoro-6-methylphenol: Similar structure but with fluorine atoms at different positions, leading to different reactivity and properties.
2,3-Difluoro-4-methylphenol: Another isomer with distinct chemical behavior due to the position of the methyl group.
2,3-Difluorophenol: Lacks the methyl group, resulting in different physical and chemical properties.
Uniqueness: 2,3-Difluoro-6-methylphenol is unique due to the specific positioning of its fluorine atoms and methyl group, which influence its reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C7H6F2O |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
2,3-difluoro-6-methylphenol |
InChI |
InChI=1S/C7H6F2O/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 |
InChI-Schlüssel |
CFWXGLRIMOOKRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


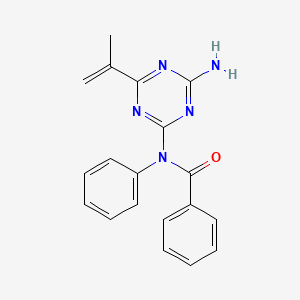
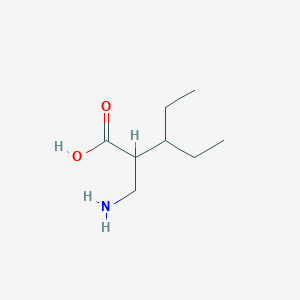
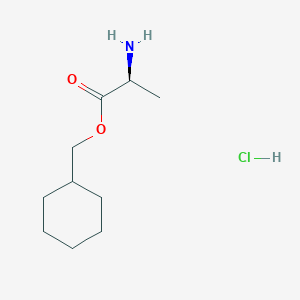
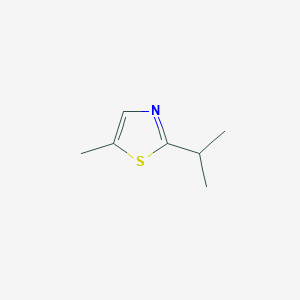
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
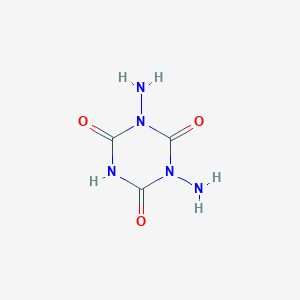
![6-Bromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B13140906.png)
